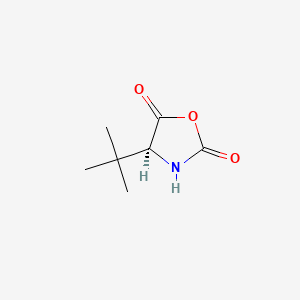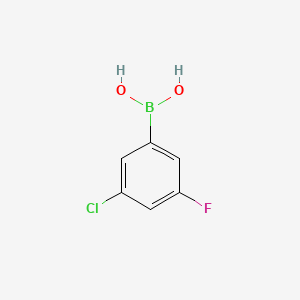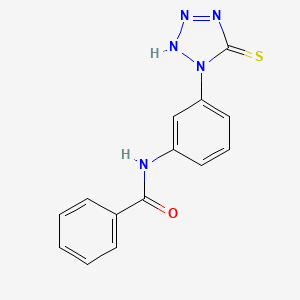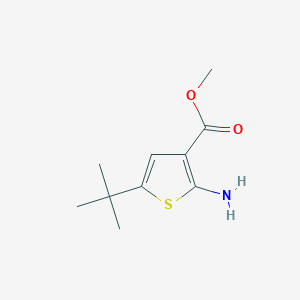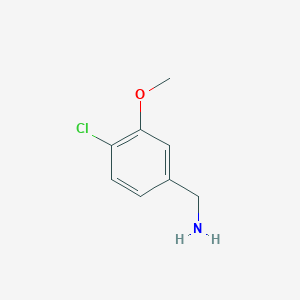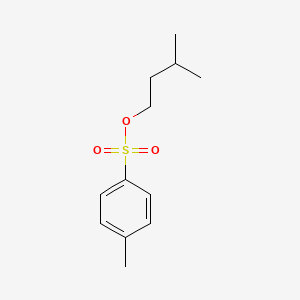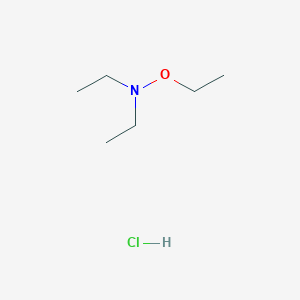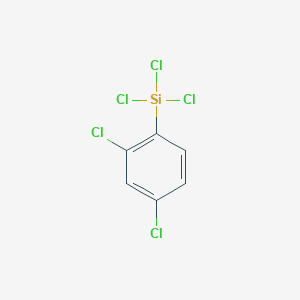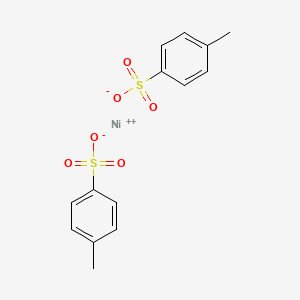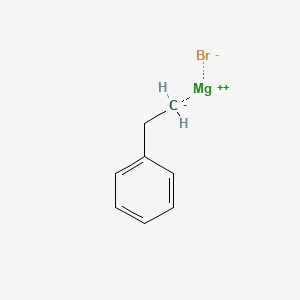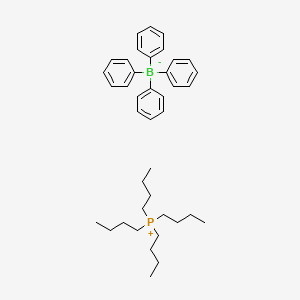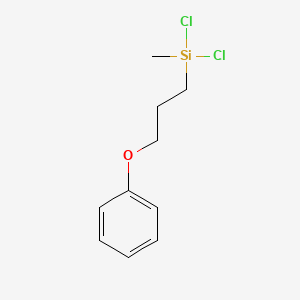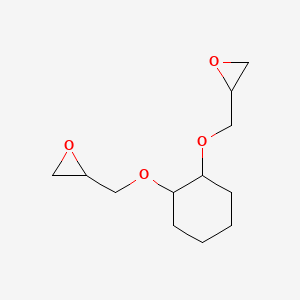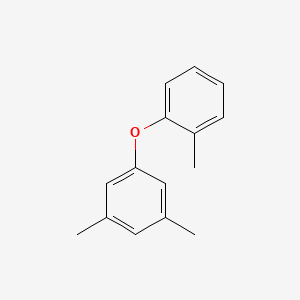
1,3-Dimethyl-5-(2-methylphenoxy)benzene
Übersicht
Beschreibung
1,3-Dimethyl-5-(2-methylphenoxy)benzene, or 1,3-DM-5-MPB, is a synthetic aromatic compound that has been used in scientific research and lab experiments. It is a derivative of benzene, a molecule composed of six carbon atoms and six hydrogen atoms. 1,3-DM-5-MPB is a small, colorless solid with a melting point of 86-87 °C and a boiling point of 255 °C. It has a distinct odor and is highly soluble in many organic solvents.
Wissenschaftliche Forschungsanwendungen
Chemistry of Novolac Resins
Zhang and Solomon (1998) investigated reactions between benzoxazine intermediates and phenols, modeling the curing of novolac resins with hexamethylenetetramine. This study highlights the potential application of derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in polymer chemistry, particularly in forming methylene linkages between phenolic rings, which are crucial in the synthesis of novolac resins (Zhang & Solomon, 1998).
Photoremovable Protecting Group in Synthesis
Zabadal et al. (2001) explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. This research indicates the role of related chemical structures in the field of organic synthesis, where protecting groups play a crucial role in complex chemical reactions (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis and Crystal Structure
Tang, Kuan-Zhen, and Yu (2008) synthesized and determined the crystal structure of a compound closely related to 1,3-Dimethyl-5-(2-methylphenoxy)benzene. This work contributes to understanding the molecular and crystal structure of such compounds, which is vital for applications in material science and engineering (Tang, Kuan-Zhen, & Yu, 2008).
Structure, Spectroscopy, and Theory Calculations
Li, Geng, He, and Cui (2013) conducted a study on a molecule structurally similar to 1,3-Dimethyl-5-(2-methylphenoxy)benzene, focusing on UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. Their research provides insights into the spectroscopic properties and theoretical calculations relevant to such compounds, which can be important in developing new materials and chemical sensors (Li, Geng, He, & Cui, 2013).
Environmental Applications
Anjaneyulu, Marayya, Rao, and Kumar (1990) investigated the use of polyurethane foam for removing and recovering priority pollutant phenols from industrial effluents. This study opens up possibilities for using derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in environmental applications, particularly in the treatment of industrial effluents (Anjaneyulu, Marayya, Rao, & Kumar, 1990).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(2-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZRHVXMXMPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571513 | |
| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
CAS RN |
196604-20-3 | |
| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

